An In-Depth Technical Guide to 1-Myristoyl-3-docosanoyl-rac-glycerol
An In-Depth Technical Guide to 1-Myristoyl-3-docosanoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Myristoyl-3-docosanoyl-rac-glycerol, a specific diacylglycerol (DAG). This document collates available physicochemical data, outlines general experimental protocols for the synthesis and analysis of similar mixed-chain diacylglycerols, and discusses the established role of 1,3-diacylglycerols in cellular signaling.
Introduction
1-Myristoyl-3-docosanoyl-rac-glycerol is a diacylglycerol molecule featuring a glycerol (B35011) backbone esterified with myristic acid (a saturated 14-carbon fatty acid) at the sn-1 position and docosanoic acid (behenic acid, a saturated 22-carbon fatty acid) at the sn-3 position. The designation rac- (from racemic) indicates that the stereochemistry at the sn-2 position of the glycerol backbone is a mixture of R and S configurations. As a 1,3-diacylglycerol, this molecule is a structural isomer of the more commonly studied 1,2-diacylglycerols that act as second messengers in signal transduction. While specific biological activities for this particular mixed-chain DAG are not extensively documented in publicly available literature, its structural class suggests potential roles in lipid metabolism and membrane biophysics.
Physicochemical Properties
The known physicochemical properties of 1-Myristoyl-3-docosanoyl-rac-glycerol are summarized in the table below. This data is primarily sourced from chemical supplier catalogs.
| Property | Value | Source |
| Molecular Formula | C39H76O5 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 625.0 g/mol | --INVALID-LINK-- |
| CAS Number | 115877-95-7 | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Solubility | DMF: 20 mg/mlDMSO: 7 mg/mlEthanol: 0.25 mg/mlPBS (pH 7.2): 0.7 mg/ml | --INVALID-LINK-- |
Experimental Protocols
Synthesis of 1,3-Diacylglycerols
The synthesis of asymmetrically substituted 1,3-diacylglycerols can be achieved through both chemical and enzymatic methods.
3.1.1. Chemical Synthesis
A common strategy for the chemical synthesis of a 1,3-diacylglycerol with two different acyl chains involves a multi-step process with protection and deprotection of the hydroxyl groups of a glycerol derivative.
General Protocol for Asymmetric 1,3-Diacylglycerol Synthesis:
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Protection of Glycerol: Start with a glycerol derivative where the sn-2 hydroxyl group is protected with a suitable protecting group (e.g., benzyl, trityl) and the sn-1 and sn-3 hydroxyls are available for acylation.
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First Acylation: Acylate one of the free hydroxyl groups (e.g., sn-1) with the first fatty acid (e.g., myristoyl chloride) in the presence of a base (e.g., pyridine).
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Second Acylation: Acylate the remaining free hydroxyl group (sn-3) with the second fatty acid (e.g., docosanoyl chloride).
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Deprotection: Remove the protecting group from the sn-2 hydroxyl to yield the final 1,3-diacylglycerol.
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Purification: The final product is typically purified by column chromatography on silica (B1680970) gel.
3.1.2. Enzymatic Synthesis
Enzymatic synthesis using lipases offers a milder and often more regioselective alternative to chemical synthesis. 1,3-regioselective lipases are particularly useful for the synthesis of 1,3-diacylglycerols.
General Protocol for Enzymatic Synthesis of 1,3-Diacylglycerols:
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Reactants: The reaction mixture typically consists of glycerol and the two fatty acids (myristic acid and docosanoic acid) or their esters (e.g., methyl or ethyl esters).
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Enzyme: An immobilized 1,3-regioselective lipase (B570770) (e.g., from Rhizomucor miehei) is used as the catalyst.
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Reaction Conditions: The reaction is often carried out in a solvent-free system or in an organic solvent. Temperature and pressure (vacuum may be applied to remove water by-product and drive the reaction forward) are optimized for the specific lipase and substrates.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Purification: The product is purified from the reaction mixture, which may contain unreacted starting materials, monoacylglycerols, and triacylglycerols. Purification is typically achieved by column chromatography or fractional crystallization.
Analysis of 1,3-Diacylglycerols
A combination of chromatographic and spectroscopic techniques is generally employed for the analysis and characterization of diacylglycerols.
3.2.1. Chromatographic Methods
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Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of synthesis and for preliminary purity assessment. Diacylglycerols can be visualized on silica gel plates using a suitable developing solvent system (e.g., hexane:diethyl ether:acetic acid) and a visualizing agent (e.g., iodine vapor or charring with a sulfuric acid solution).
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of different diacylglycerol species. A C18 column is commonly used with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and acetone. Detection can be achieved using a UV detector (at low wavelengths, e.g., 205 nm) or an evaporative light scattering detector (ELSD).
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Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can be used for the analysis of diacylglycerols after derivatization (e.g., silylation) to increase their volatility. This method provides information on the fatty acid composition of the diacylglycerol.
3.2.2. Spectroscopic Methods
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Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific technique for the structural characterization and quantification of diacylglycerols. Analysis of the fragmentation patterns can confirm the molecular weight and the identity of the fatty acyl chains.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable tools for the structural elucidation of diacylglycerols. NMR can confirm the positions of the acyl chains on the glycerol backbone and provide information about the overall structure of the molecule.
Biological Role and Signaling Pathways
While specific biological activities of 1-Myristoyl-3-docosanoyl-rac-glycerol have not been reported, 1,3-diacylglycerols are known to be involved in lipid metabolism. They are intermediates in the synthesis and breakdown of triacylglycerols. Unlike 1,2-diacylglycerols, 1,3-diacylglycerols are not considered to be direct activators of the classical and novel isoforms of Protein Kinase C (PKC). The canonical signaling pathway involving diacylglycerols is the IP3/DAG pathway, which is initiated by the activation of phospholipase C (PLC).
The IP3/DAG Signaling Pathway
The activation of various cell surface receptors (e.g., G protein-coupled receptors, receptor tyrosine kinases) can lead to the activation of PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol.
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IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
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1,2-Diacylglycerol remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+ levels, activates PKC. Activated PKC then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.
Although 1,3-diacylglycerols like 1-Myristoyl-3-docosanoyl-rac-glycerol are not the primary activators of PKC in this pathway, their presence in cellular membranes can influence the physical properties of the membrane and potentially modulate the activity of membrane-bound enzymes.
Visualizations
General Synthesis Workflow for a 1,3-Diacylglycerol
